molecular formula C6H13NO4S B120951 tert-Butyl methylsulfonylcarbamate CAS No. 147751-16-4

tert-Butyl methylsulfonylcarbamate

Cat. No. B120951
M. Wt: 195.24 g/mol
InChI Key: GAIZFMKSOHADOV-UHFFFAOYSA-N
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Description

Tert-butyl methylsulfonylcarbamate is a chemical compound that has been studied for its potential utility in various synthetic applications. It is related to compounds that have been used as scaffolds for chiral ligands and as modified backbone units for peptide nucleic acids (PNAs) . The tert-butyl group is a common protecting group in organic chemistry, often used to protect the carbamate functionality during synthesis . The sulfonyl moiety is a versatile functional group that can be transformed into other functional groups or used to modulate the reactivity of adjacent groups .

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds has been achieved through various methods. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate was developed via aziridine opening and optical resolution of racemic mixtures . Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating their utility as building blocks in organic synthesis . Additionally, tert-butyl N-acetylcarbamate was synthesized using a green method with natural phosphate as a catalyst, showcasing an environmentally friendly approach to carbamate synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been studied using various techniques. For example, the crystal structure of tert-butyl N-acetylcarbamate was analyzed, revealing that molecules form dimers linked by double N—H⋯O=C hydrogen bonds . The molecular structure is crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Tert-butyl carbamate compounds participate in a variety of chemical reactions. The N-chloramine salt of tert-butylsulfonamide, a related compound, has been used as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins . Tert-butanesulfinimines, another related class of compounds, have been utilized in stereoselective reactions to synthesize nitrogen-containing compounds . N-tert-butanesulfinyl imines have been employed for the asymmetric synthesis of amines, demonstrating the versatility of tert-butyl carbamate derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the introduction of tert-butyl groups on carbazole-based materials has been shown to affect their electronic, photophysical, and electrochemical properties, which are important for applications in thermally activated delayed fluorescence materials . The tert-butyl group's steric bulk can also influence the reactivity and selectivity of the compound in chemical reactions .

Scientific Research Applications

  • Biopharmaceutical Formulations

    • Summary : Tert-butyl alcohol is used for the lyophilization of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
    • Methods : This work investigates the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .
    • Results : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins, and no combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .
  • Groundwater Contamination

    • Summary : Tertiary butyl alcohol can contaminate groundwater due to leaking underground storage tanks .
    • Methods : The study evaluated tertiary butyl alcohol in the groundwater using closed leaking underground storage tank sites in Southern California between 2016 and 2019 .
    • Results : As high as 88% of sites during 2018–2019 fiscal year were closed with tertiary butyl alcohol higher than its notification level in groundwater .
  • Supramolecular Structure

    • Summary : Tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces .
    • Methods : The study controlled the removal amount of tert-butyl groups in tetraazaperopyrene derivatives by stepwise annealing on Ag (111) .
    • Results : The evolution of 4tBu-TAPP supramolecular self-assembly from the grid-like structure composed of 3tBu-TAPP through the honeycomb network formed by 2tBu-TAPP to the one-dimensional chain co-assembled by tBu-TAPP and TAPP was successfully realized .
  • Sustainable Synthesis of Tertiary Butyl Esters

    • Field : Synthetic Organic Chemistry
    • Summary : Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
    • Methods : This method uses flow microreactor systems .
    • Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
  • Synthesis of N-Heterocycles via Sulfinimines

    • Field : Asymmetric Synthesis
    • Summary : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
    • Methods : This review provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .
    • Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Protection of Carboxylic Acids

    • Field : Organic Synthesis
    • Summary : The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions .
    • Methods : It is frequently used as a protecting group for the carboxylic acid functionality of amino acids .
    • Results : The tert-butyl ester group provides excellent protection for carboxylic acids in various organic synthesis reactions .
  • Groundwater Impact Evaluation

    • Field : Environmental Science
    • Summary : Tertiary butyl alcohol (TBA) is one of the fuel oxygenates used to replace tetra-ethyl lead as an anti-knock agent in gasoline alone or with methanol as a co-solvent . This compound was banned in early 2000 due to human health concerns .
    • Methods : The study evaluated tertiary butyl alcohol in the groundwater using closed leaking underground storage tank sites in California .
    • Results : This study will directly impact Regional Water Quality Control Boards regulatory practices and will help provide a framework for developing monitoring and cleanup strategy for tertiary butyl alcohol around the world .
  • Biopharmaceutical Formulations

    • Field : Pharmaceutical Sciences
    • Summary : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years . Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
    • Methods : This work investigates the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .
    • Results : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .
  • Methyl tert-Butyl Ether Removal

    • Field : Environmental Engineering
    • Summary : The extensive use of methyl tert-butyl ether as a gasoline additive has produced environmental pollution globally due to its high solubility and recalcitrance .
    • Methods : The development of technology for methyl tert-butyl ether removal has become a priority .
    • Results : This review summarizes toxicity, sources, and environmental transformation of tertiary butyl alcohol, aims to raise awareness regarding the magnitude of the tertiary butyl alcohol problem in groundwater, and urges regulators to develop more stringent protocols for tertiary butyl alcohol treatment .

properties

IUPAC Name

tert-butyl N-methylsulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-6(2,3)11-5(8)7-12(4,9)10/h1-4H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIZFMKSOHADOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435282
Record name tert-Butyl methylsulfonylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl methylsulfonylcarbamate

CAS RN

147751-16-4
Record name tert-Butyl methylsulfonylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triethylamine (2.2 mL, 16 mmol), di-tert-butyldicarbonate (2.65 g, 12.1 mmol) and 4-dimethylaminopyridine (0.096 g, 0.79 mmol) were added sequentially to a solution of methanesulfonamide (0.75 g, 7.9 mmol) in methylene chloride (20 mL) at room temperature. The reaction was stirred at room temperature for 2 h and then concentrated. EtOAc was added, and the resultant mixture was washed with 1N aq. HCl solution, dried over MgSO4 and concentrated to give the desired product (1 g) to be used in the next step directly.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.096 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(1-Methoxyethyl)-1-(tetrahydro-2H-pyran-2-yl)-indazol-6-ol (30 mg) which can be prepared according to the method described in Reference example 26, etc. and (R)-(3-(2-(N-tert-butoxycarbonyl-N-(2-hydroxyethyl)amino)-1-triethylsilyloxy)ethyl)phenyl)-N-tert-butoxycarbonylmethanesulfonamide-toluene solution which can be prepared according to the method described in Reference example 29, etc. [0.34 mL; solution obtained by dissolving (R)-(3-(2-(N-tert-butoxycarbonyl-N-(2-hydroxyethyl)amino)-1-triethylsilyloxy)ethyl)phenyl]-N-tert-butoxycarbonylmethanesulfonamide (3.889 g) in toluene (6.60 mL)] were dissolved in toluene (1 mL; manufactured by Kanto Chemical Co., Inc.), added with triphenylphosphine (91.4 mg; manufactured by Tokyo Chemical Industry, Co., Ltd.) and TMAD (66.7 mg; manufactured by Masuda Chemical Industries Co., Ltd.), followed by stirring overnight at room temperature. To the reaction solution, triphenylphosphine (94.5 mg; manufactured by Tokyo Chemical Industry, Co., Ltd.) and TMAD (63.3 mg; manufactured by Masuda Chemical Industries Co., Ltd.) were added and stirred overnight at room temperature. This reaction solution was referred to as “M-1”. Further, 3-(1-methoxyethyl)-1-(tetrahydro-2H-pyran-2-yl)-indazol-6-ol (30 mg) which can be prepared according to the method described in Reference example 26, etc. and (R)-(3-(2-(N-tert-butoxycarbonyl-N-(2-hydroxyethyl)amino)-1-triethylsilyloxy)ethyl)phenyl)-N-tert-butoxycarbonylmethanesulfonamide-toluene solution which can be prepared according to the method described in Reference example 29, etc. [0.34 mL; solution obtained by dissolving (R)-(3-(2-(N-tert-butoxycarbonyl-N-(2-hydroxyethyl)amino)-1-triethylsilyloxy)ethyl)phenyl]tert-butoxycarbonylmethanesulfonamide (4.78 g) in dehydrated toluene (8.12 mL)] were dissolved in toluene (1 mL; manufactured by Kanto Chemical Co., Inc.), added with triphenylphosphine (91.4 mg; manufactured by Tokyo Chemical Industry, Co., Ltd.) and TMAD (66.7 mg; manufactured by Masuda Chemical Industries Co., Ltd.) followed by stirring overnight at room temperature. To the reaction solution, triphenylphosphine (94.5 mg; manufactured by Tokyo Chemical Industry, Co., Ltd.) and TMAD (63.3 mg; manufactured by Masuda Chemical Industries Co., Ltd.) were added and stirred overnight at room temperature. This reaction solution was referred to as “M-2”. These “M-1” and “M-2” were purified by column chromatography (“COLUMN-B”; n-hexane:ethyl acetate=85:15→64:34) to obtain the title compound (106.3 mg).
Quantity
6.6 mL
Type
solvent
Reaction Step One
Name
3-(1-Methoxyethyl)-1-(tetrahydro-2H-pyran-2-yl)-indazol-6-ol
Quantity
30 mg
Type
reactant
Reaction Step Two
Name
N-tert-butoxycarbonylmethanesulfonamide toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SY Moon, M Koh, K Rathwell, SH Jung, WS Kim - Tetrahedron, 2015 - Elsevier
… General procedure I was used employing tert-butyl methylsulfonylcarbamate (0.049 g, 0.25 mmol) and diphenyliodonium triflate (0.140 g, 0.325 mmol), and the reaction was complete in …
Number of citations: 15 www.sciencedirect.com
JJ Jackson, GM Shibuya, B Ravishankar… - Journal of Medicinal …, 2022 - ACS Publications
General control nonderepressible 2 (GCN2) protein kinase is a cellular stress sensor within the tumor microenvironment (TME), whose signaling cascade has been proposed to …
Number of citations: 2 pubs.acs.org
CA Engelhart - 2012 - conservancy.umn.edu
Tuberculosis, caused primarily by the bacillus Mycobacterium tuberculosis (Mtb), is the leading cause of bacterial infectious disease mortality. Mtb scavenges the essential micronutrient …
Number of citations: 4 conservancy.umn.edu

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